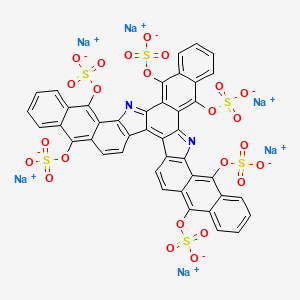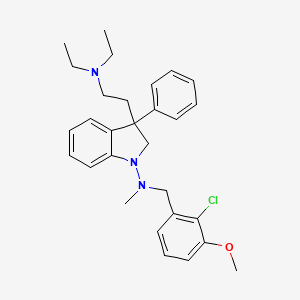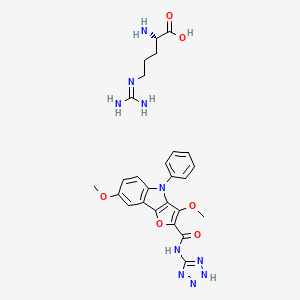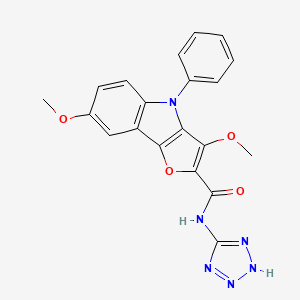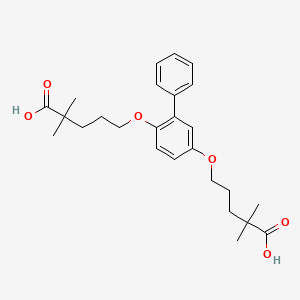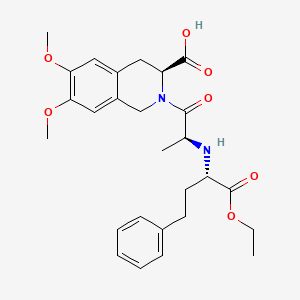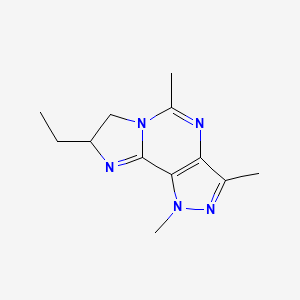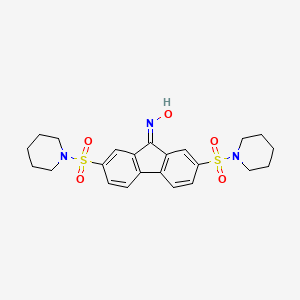
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime
Übersicht
Beschreibung
2,7-Bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime (2,7-BPSF-oxime) is a synthetic compound that has recently been studied for its potential to act as a therapeutic agent in various diseases. It has been demonstrated to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been found to have antioxidant and neuroprotective properties. This review will discuss the synthesis method, scientific research applications, mechanism of action, biological activity, biochemical and physiological effects, pharmacodynamics, advantages and limitations for lab experiments, and future directions for 2,7-BPSF-oxime.
Wissenschaftliche Forschungsanwendungen
2,7-BPSF-oxime has been studied for its potential to act as a therapeutic agent in various diseases. In vivo and in vitro studies have been conducted to evaluate its efficacy in treating various conditions.
In Vivo
In vivo studies have been conducted to evaluate the efficacy of 2,7-BPSF-oxime in treating various conditions, including cancer, inflammation, and neurological disorders. In a study involving mice with melanoma, 2,7-BPSF-oxime was found to reduce tumor growth and metastasis. In a study involving mice with colitis, 2,7-BPSF-oxime was found to reduce inflammation and improve clinical symptoms. In a study involving mice with Alzheimer’s disease, 2,7-BPSF-oxime was found to improve cognitive function.
In Vitro
In vitro studies have been conducted to evaluate the efficacy of 2,7-BPSF-oxime in treating various conditions, including cancer, inflammation, and neurological disorders. In a study involving human cancer cells, 2,7-BPSF-oxime was found to induce apoptosis. In a study involving human inflammatory cells, 2,7-BPSF-oxime was found to reduce inflammation. In a study involving human neuronal cells, 2,7-BPSF-oxime was found to protect against oxidative stress.
Wirkmechanismus
The mechanism of action of 2,7-BPSF-oxime is not yet fully understood. However, it is believed to involve the inhibition of pro-inflammatory cytokines, the activation of anti-inflammatory cytokines, the inhibition of cell proliferation and survival pathways, the induction of apoptosis, and the protection against oxidative stress.
Biologische Aktivität
2,7-BPSF-oxime has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In addition, it has been found to have antioxidant and neuroprotective properties.
Biochemische Und Physiologische Effekte
2,7-BPSF-oxime has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit pro-inflammatory cytokines, activate anti-inflammatory cytokines, inhibit cell proliferation and survival pathways, induce apoptosis, and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,7-BPSF-oxime in laboratory experiments include its low toxicity, its stability, and its ability to be easily synthesized. The limitations of using 2,7-BPSF-oxime in laboratory experiments include its potential for off-target effects and its lack of selectivity for certain targets.
Zukünftige Richtungen
The future directions for 2,7-BPSF-oxime research include further investigation into its mechanism of action, its potential therapeutic applications, and its potential side effects. In addition, further research is needed to identify and develop more specific and selective inhibitors of the targets of 2,7-BPSF-oxime. Furthermore, further research is needed to develop more efficient and cost-effective synthesis methods for 2,7-BPSF-oxime. Finally, further research is needed to develop more effective delivery systems for 2,7-BPSF-oxime.
Eigenschaften
IUPAC Name |
N-[2,7-bis(piperidin-1-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5S2/c27-24-23-21-15-17(32(28,29)25-11-3-1-4-12-25)7-9-19(21)20-10-8-18(16-22(20)23)33(30,31)26-13-5-2-6-14-26/h7-10,15-16,27H,1-6,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZXEEIUKQGUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-bis(piperidin-1-ylsulfonyl)-9H-fluoren-9-one oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



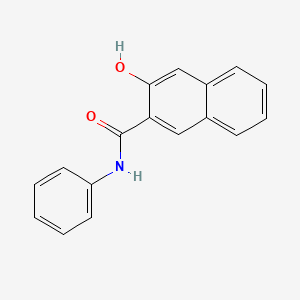
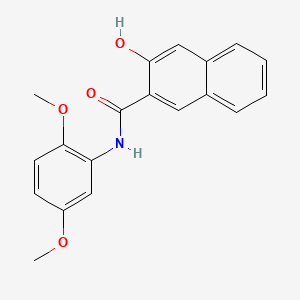
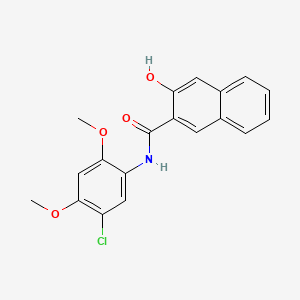
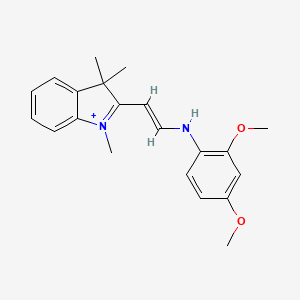
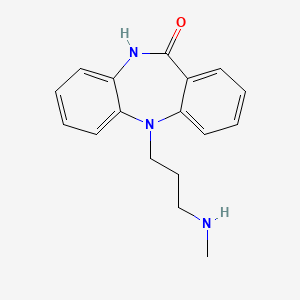
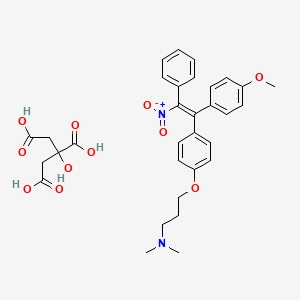
![Anthra[2,1,9-mna]benz[6,7]indazolo[2,3,4-fgh]acridine-5,10-dione](/img/structure/B1668953.png)
